2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one
Description
The compound 2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one features a 1H-indole core substituted at the 3-position with a [(4-chlorophenyl)methyl]sulfanyl group and at the 1-position with a 4-methylpiperidinyl-ethanone moiety.
Properties
IUPAC Name |
2-[3-[(4-chlorophenyl)methylsulfanyl]indol-1-yl]-1-(4-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2OS/c1-17-10-12-25(13-11-17)23(27)15-26-14-22(20-4-2-3-5-21(20)26)28-16-18-6-8-19(24)9-7-18/h2-9,14,17H,10-13,15-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRNAFZEGIAKEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-{[(4-chlorophenyl)methyl]sulfanyl}-1H-indol-1-yl)-1-(4-methylpiperidin-1-yl)ethan-1-one is a synthetic molecule with potential therapeutic applications. This article reviews its biological activity, highlighting its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- An indole moiety
- A piperidine ring
- A chlorophenyl group
- A sulfanyl functional group
This unique combination suggests potential interactions with various biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it induces apoptosis in cancer cell lines. The mechanism involves:
- Activation of caspases (caspase-3 and caspase-9)
- Increase in the Bax/Bcl-2 ratio, promoting pro-apoptotic pathways .
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| NCI-H460 | 5.0 | Induction of apoptosis via caspase activation |
| HCT-116 | 7.5 | Increased Bax/Bcl-2 ratio |
Antimicrobial Activity
Preliminary studies have suggested that the compound may also possess antimicrobial properties. It has been tested against various bacterial strains, showing inhibition of growth at certain concentrations. The exact mechanism remains to be elucidated but may involve disruption of bacterial cell membranes or interference with metabolic pathways .
Table 2: Antimicrobial Activity Results
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 µg/mL |
| Escherichia coli | 20 µg/mL |
Study on Apoptosis Induction
A study conducted by Falkovsky et al. demonstrated that treatment with the compound led to significant apoptosis in human cancer xenografts in mice. The results indicated a marked reduction in tumor size without substantial weight loss in the subjects, suggesting a favorable therapeutic index .
Antimicrobial Efficacy
Another investigation focused on the antimicrobial activity of similar indole derivatives, revealing that compounds with structural similarities to our target showed promising results against both Gram-positive and Gram-negative bacteria. The findings support further exploration into the antimicrobial potential of this specific compound .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares the target compound with structurally related analogues:
*Estimated based on structural similarity.
Key Comparative Insights
Heterocyclic Core Variations: Indole vs. Pyrazole/Pyrazine: The indole core (target compound) enables π-π stacking and hydrophobic interactions, whereas pyrazole/pyrazine derivatives (e.g., F765-1676, 105y) may enhance metabolic stability or introduce hydrogen-bonding capabilities .
Substituent Effects :
- Chlorophenyl Positioning : The 4-Cl substitution on the benzyl group (target compound) minimizes steric hindrance compared to 2-Cl (E690-0496), favoring receptor binding .
- Piperidine vs. Morpholine/Piperazine : The 4-methylpiperidine in the target compound offers moderate basicity and lipophilicity, while morpholine (MLS000101473) increases polarity, and piperazine (E690-0496) introduces additional hydrogen-bonding sites .
Pharmacological Implications :
- Triazole-containing analogues (e.g., 8a) exhibit antifungal activity via CYP51 inhibition, suggesting the target compound’s indole-sulfanyl scaffold may similarly target sterol biosynthesis .
- Pyrazole derivatives (e.g., 105y) with nitro groups highlight the role of electron-withdrawing substituents in modulating bioactivity, a feature absent in the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
